molecular formula C8H14ClNO3 B13580710 2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride

2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride

Cat. No.: B13580710
M. Wt: 207.65 g/mol
InChI Key: SUSGZNWCTJDYJO-UHFFFAOYSA-N
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Description

2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a spirocyclic compound featuring a unique bicyclic framework with a fused cyclopropane and cyclohexane ring system. The molecule contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group at the 2-position, making it a bifunctional chiral building block. Its hydrochloride salt form enhances solubility and stability, which is advantageous for pharmaceutical applications.

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c10-6(11)8(12)3-7(4-8)1-2-9-5-7;/h9,12H,1-5H2,(H,10,11);1H

InChI Key

SUSGZNWCTJDYJO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(C2)(C(=O)O)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Three principal synthetic routes have been developed for the synthesis of 2-azaspiro[3.4]octane derivatives, which can be adapted to the hydroxy and carboxylic acid substituted variant:

  • Route 1: Annulation of the cyclopentane ring to form the spirocyclic framework.
  • Route 2 & 3: Annulation of the four-membered ring to build the spirocyclic core.

All routes employ readily available starting materials and conventional chemical transformations, minimizing chromatographic purification steps. The choice of annulation strategy depends on the desired substitution pattern and functional group tolerance.

Stepwise Synthetic Approach

A practical and scalable stepwise approach has been demonstrated for related spirocyclic proline derivatives, which can be extrapolated to the target compound:

  • Michael Addition and Intramolecular Lactamization:

    • Reaction of an alkene (e.g., conjugated acrylate) with 2-aminomalonic ester derivatives under basic conditions to form a spirocyclic pyrrolidone backbone.
    • This step forms the principal spirocyclic framework but may have moderate yields (~33%) and requires optimization.
  • Decarboxylation (Krapcho Decarboxylation):

    • Selective removal of one ester group from a diester intermediate to yield a monoester, preserving functional groups for further transformations.
    • This step is crucial to maintain the carboxyl functionality at the desired position.
  • Protection and Reduction Steps:

    • Introduction of protecting groups such as Boc on the ring nitrogen to allow selective reactions.
    • Regioselective reduction of amides to amines using borane complexes, preserving ester groups for subsequent hydrolysis.
  • Hydrolysis to Carboxylic Acid:

    • Final hydrolysis of the ester to yield the free carboxylic acid, followed by conversion to the hydrochloride salt if required.

This multi-step method is characterized by good to high yields in individual steps, practical purification methods (e.g., flash chromatography), and scalability (e.g., multigram quantities).

Alternative Approaches via Nucleophilic Aromatic Substitution

  • The compound or its derivatives can also be synthesized by nucleophilic aromatic substitution reactions involving azaspiro compounds and suitable aromatic halides under mild conditions, often using bases such as cesium carbonate in solvents like N,N-dimethylformamide at room temperature.
  • These methods allow the introduction of additional functional groups on the spirocyclic core, broadening the scope of derivatives accessible.

Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Michael addition and lactamization Basic conditions, 20-25°C ~33 Moderate yield; key cyclization step
Krapcho decarboxylation Treatment with salts (e.g., NaCl saturated) Good Selective monoester formation
Boc protection Standard Boc2O conditions High Protects ring nitrogen for selective reactions
Regioselective reduction Borane dimethyl sulfide complex Good Reduces amide without affecting ester
Hydrolysis to acid and salt formation Acidic hydrolysis, followed by HCl treatment High Final conversion to hydrochloride salt
Nucleophilic aromatic substitution Cs2CO3, DMF, room temperature, 16 h 63 Example for functionalization of spiro core

Data adapted and consolidated from multiple sources

Merits and Limitations of Preparation Methods

Method Type Merits Limitations
Annulation of cyclopentane ring Uses readily available materials; minimal purification Moderate yield in cyclization step (~33%)
Annulation of four-membered ring Efficient ring construction; scalable Requires careful control of reaction conditions
Stepwise Michael addition route High flexibility; uses common reagents Multi-step process; overall yield reduced (~10%)
Nucleophilic aromatic substitution Mild conditions; good yields for functionalization Limited to substitution on aromatic systems

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and related bicyclic/spirocyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride (Target) C₈H₁₄ClNO₃* ~207.46 -OH, -COOH Spiro[3.4]octane, 6-aza
6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride C₈H₁₄ClNO₂ 191.66 -COOH Spiro[3.4]octane, lacks -OH
all-endo-3-Amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid hydrochloride C₉H₁₆ClNO₃ 221.08 -NH₂, -OH, -COOH Bicyclo[2.2.2]octane
2-Methylsulfonyl-6-azaspiro[3.4]octane hydrochloride C₈H₁₆ClNO₂S 225.74 -SO₂CH₃ Spiro[3.4]octane, sulfonyl group
cis-6-Boc-2-amino-6-azaspiro[3.4]octane C₁₂H₂₂N₂O₂† 238.32 -NH₂ (Boc-protected) Spiro[3.4]octane, Boc protection

†Assumes Boc group (C₅H₉O₂) adds to the molecular formula.

Key Observations:
  • Functional Groups: The target compound’s -OH and -COOH groups distinguish it from derivatives like 6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride (lacks -OH) and 2-methylsulfonyl-6-azaspiro[3.4]octane (sulfonyl substituent).
  • Ring Systems : Bicyclo[2.2.2]octane derivatives (e.g., compound 13 in ) exhibit rigid, fused ring systems compared to the spirocyclic framework, which may affect conformational flexibility and binding to biological targets .
  • Synthetic Accessibility: Compounds like cis-6-Boc-2-amino-6-azaspiro[3.4]octane are commercially available (), suggesting established synthesis protocols, whereas the target compound’s preparation may require specialized steps due to its bifunctional nature .
Melting Points and Stability:
  • The bicyclo[2.2.2]octane derivative (compound 13) decomposes at 222–230°C, indicating thermal instability under high temperatures .
  • No melting point data is available for the target compound, but its hydrochloride salt form likely improves crystallinity, as seen in pharmacopeial standards for similar bicyclic acids (e.g., compliance with crystallinity tests in ) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride?

  • Methodological Answer : The compound is synthesized via spirocyclic ring formation using tert-butyl-protected intermediates, followed by deprotection and hydrochloride salt formation. Key steps include:

  • Spirocyclization : Employing tert-butyl 6-azaspiro[3.4]octane carboxylate derivatives as precursors (e.g., tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate) .
  • Deprotection : Acidic hydrolysis (e.g., HCl/EtOAc) to remove tert-butyl groups and isolate the carboxylic acid .
  • Salt Formation : Neutralization with HCl to yield the hydrochloride form, confirmed by molecular weight (191.66 g/mol) and NMR .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodological Answer : Structural validation involves:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm spirocyclic geometry and functional groups (e.g., hydroxy and carboxylic acid peaks) .
  • X-ray Crystallography : Resolving stereochemical ambiguities in the azaspiro core .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+^+ at 192.07 m/z) and purity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Temperature : Store at room temperature in sealed, desiccated containers to prevent hygroscopic degradation .
  • Handling : Use inert atmospheres (e.g., argon) during experimental use to minimize oxidation of the hydroxy group .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data arising from stereochemical complexity?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral HPLC (e.g., Chiralpak® columns) to resolve enantiomers or diastereomers, particularly if the compound exists as a diastereomeric mixture .
  • Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange broadening in the azaspiro ring .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate stereochemical assignments .

Q. What experimental strategies evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound at elevated temperatures (40–60°C) and monitor degradation via HPLC .
  • pH-Dependent Solubility : Assess solubility profiles using dynamic light scattering (DLS) or UV-Vis spectroscopy in buffers (pH 1–13) .
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., mass loss ≥5% at 150°C) .

Q. Which methodologies are optimal for studying biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to enzymes/receptors (e.g., using AutoDock Vina) based on hydrogen-bonding interactions between the hydroxy/carboxylic acid groups and active-site residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target proteins .
  • In Vitro Assays : Test neuropharmacological activity (e.g., modulation of ion channels) using patch-clamp electrophysiology in neuronal cell lines .

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